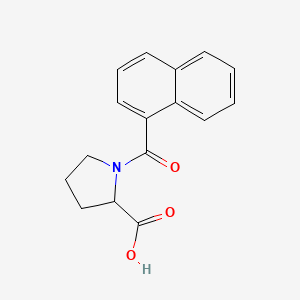![molecular formula C11H14ClFN2O2S B5521435 1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5521435.png)
1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine” is a chemical compound with the molecular formula C11H14ClFN2O2S . It is related to the class of compounds known as aminobenzenesulfonamides .
Molecular Structure Analysis
The molecular structure of “1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine” is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms, substituted with a sulfonyl group that is further substituted with a 3-chloro-4-fluorophenyl group .Scientific Research Applications
Tyrosinase Inhibition
The compound has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. This application is significant in the development of treatments for skin pigmentation disorders and neurodegenerative diseases like Parkinson’s disease . The presence of the 3-chloro-4-fluorophenyl moiety in the compound’s structure is crucial for enhancing its inhibitory activity.
Proteomics Research
In proteomics, this compound is utilized for its ability to interact with various proteins. It’s particularly useful in the identification and analysis of protein functions, protein-protein interactions, and protein modifications .
Molecular Modeling
The structural features of 1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine make it suitable for molecular modeling studies. Researchers use it to understand the interaction between small molecules and biological targets, which is essential for drug design and discovery .
Synthetic Chemistry
This compound serves as a building block in synthetic chemistry for the creation of more complex molecules. Its reactive sulfonyl group allows for various substitutions, making it a versatile reagent for constructing diverse chemical entities .
Neurological Research
Due to its potential activity on tyrosinase, this compound may be used in neurological research to study the biochemical pathways involved in neurodegenerative diseases. It can help in understanding the role of enzymes in the progression of such conditions .
Cosmetic Applications
The tyrosinase inhibition property also opens up applications in cosmetics. It can be used to develop products that regulate melanin production, addressing issues like hyperpigmentation and age spots .
Pharmacological Studies
Pharmacological research might employ this compound to explore new therapeutic agents. Its unique chemical structure could lead to the discovery of novel pharmacophores with specific biological activities .
Material Science
In material science, the compound’s properties could be harnessed to modify the surface characteristics of materials or to create new materials with desired features, such as increased durability or specific optical properties .
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-11(13)10(12)8-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOCGBQHDMCQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,3-trichloro-2-propen-1-yl 2-{[(2-methylphenyl)amino]carbonyl}benzoate](/img/structure/B5521359.png)
![4-{[(2-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5521367.png)

![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5521390.png)

![N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5521404.png)
![N-[(3S*,4R*)-1-[(3-fluoro-7-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5521413.png)

![3,5-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5521427.png)
![(1R*,2S*)-2-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}cyclopentanecarboxamide](/img/structure/B5521455.png)


![4-{[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5521470.png)